molecular formula C22H23NO4 B2846102 2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one CAS No. 32131-81-0

2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one

Cat. No.: B2846102
CAS No.: 32131-81-0
M. Wt: 365.429
InChI Key: DOLJPHHDOMNQHC-UHFFFAOYSA-N
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Description

2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family This compound is characterized by its chromenone core structure, which is a fused ring system containing a benzene ring and a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the chromenone core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.

    Introduction of the morpholinoethoxy group: This step involves the nucleophilic substitution of a halogenated chromenone intermediate with morpholine in the presence of a base.

    Addition of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using a phenyl halide and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the chromenone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromenones.

Scientific Research Applications

2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: This can modulate their activity and influence various biochemical pathways.

    Inhibiting or activating signaling pathways: This can affect cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one can be compared with other similar compounds, such as:

    3-(4-chlorophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one: This compound has a chlorophenyl group instead of a phenyl group, which may alter its chemical and biological properties.

    3-(4-bromophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-methyl-7-(2-morpholin-4-ylethoxy)-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-16-21(17-5-3-2-4-6-17)22(24)19-8-7-18(15-20(19)27-16)26-14-11-23-9-12-25-13-10-23/h2-8,15H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLJPHHDOMNQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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